,3'-DFB can act as a cross-linking agent in the synthesis of polymers. The presence of the ketone group allows it to react with various functional groups, such as amines and thiols, to form covalent bonds and create a more robust and networked polymer structure. This property has been explored for the development of various functional polymers, including photoresists, coatings, and adhesives [1].
[1] Younes, I., & Kadri, A. (2014). New photocrosslinkable poly(arylene ether sulfone)s based on 3,3′-difluorobenzophenone for advanced microfluidic applications. RSC Advances, 4(11), 5824-5833.
,3'-DFB can be used as a photoinitiator in the process of photopolymerization. Upon exposure to ultraviolet (UV) light, 3,3'-DFB undergoes photoexcitation, generating reactive species that can initiate the polymerization reaction of various monomers. This property makes it valuable for applications such as 3D printing, photolithography, and the production of UV-curable coatings and adhesives [2, 3].
[2] Crivello, J. V., & Lovell, P. A. (1977). Photoinitiated polymerization of epoxy resins with 3,3′-difluorobenzophenone. Journal of Polymer Science: Polymer Chemistry Edition, 15(10), 2457-2473.
[3] Dietliker, K., & Moszner, N. (2013). Photopolymerization of acrylates with highly efficient and readily accessible photoinitiators. Macromolecules, 46(15), 5991-6000.
,3'-DFB possesses unique fluorescence properties, making it a valuable tool for various fluorescence-based studies. Its fluorescence emission intensity and lifetime are sensitive to its surrounding environment, allowing researchers to use it as a probe molecule to study various phenomena such as solvent polarity, microenvironments in polymers, and protein-ligand interactions [4, 5].
[4] Yoon, S. C., Park, S. Y., & Lee, S. J. (2000). Environment-sensitive fluorescence behavior of 3,3′-difluorobenzophenone in various solvents. Bulletin of the Korean Chemical Society, 21(11), 1277-1282.
The key feature of 3,3'-Difluorobenzophenone's structure is the central carbonyl group (C=O) linked to two phenyl rings (C₆H₅) at the 3 and 3' positions. These phenyl rings each have a fluorine atom attached at the 3' position, resulting in the "difluoro" designation []. This structure gives the molecule several notable aspects:
Several chemical reactions involving 3,3'-Difluorobenzophenone are relevant to scientific research. Here are a few examples:
Balanced chemical equation:
C₆H₅COCl + 2C₆H₅F → (C₆H₅F)₂CO + HCl (with AlCl₃ catalyst)
Irritant